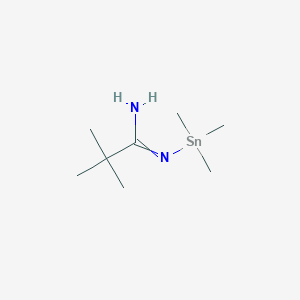
2,2-Dimethyl-N'-(trimethylstannyl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other derivatives.
Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like THF or DCM.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include organotin oxides and other oxidized species.
Reduction Reactions: Products include amines and other reduced forms of the original compound.
Applications De Recherche Scientifique
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organotin polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide involves the interaction of the trimethylstannyl group with various molecular targets. The organotin moiety can coordinate with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound useful in medicinal chemistry for targeting specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-N-(trimethylsilyl)propanamide: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
2,2-Dimethyl-N-(trimethylgermyl)propanamide: Contains a trimethylgermyl group, offering different chemical properties.
2,2-Dimethyl-N-(trimethylplumbyl)propanamide: Features a trimethylplumbyl group, providing unique reactivity.
Uniqueness
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety enhances its utility in organic synthesis and materials science, distinguishing it from similar compounds with different organometallic groups.
Propriétés
Numéro CAS |
65332-15-2 |
|---|---|
Formule moléculaire |
C8H20N2Sn |
Poids moléculaire |
262.97 g/mol |
Nom IUPAC |
2,2-dimethyl-N'-trimethylstannylpropanimidamide |
InChI |
InChI=1S/C5H11N2.3CH3.Sn/c1-5(2,3)4(6)7;;;;/h1-3H3,(H2-,6,7);3*1H3;/q-1;;;;+1 |
Clé InChI |
PFNOZYSNTCYXLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=N[Sn](C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

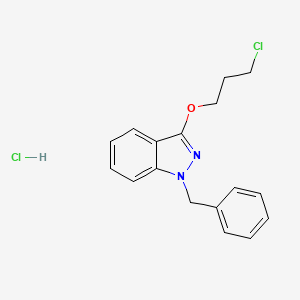
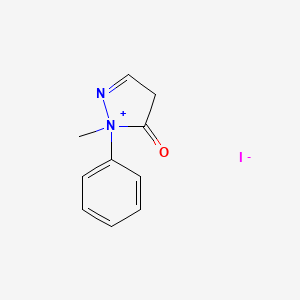
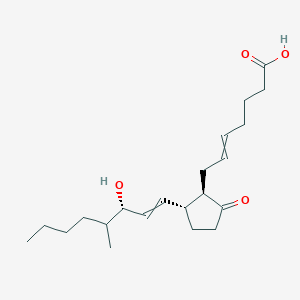

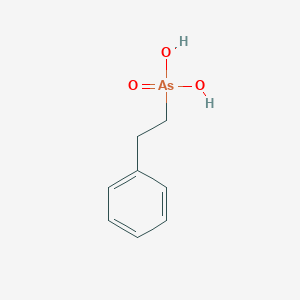
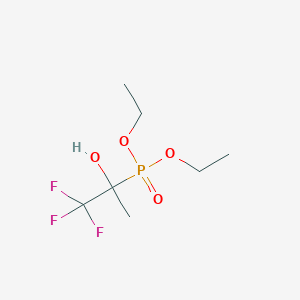
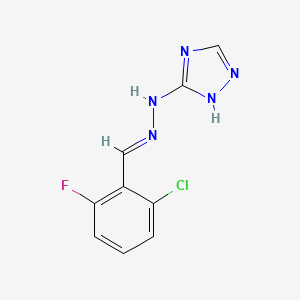
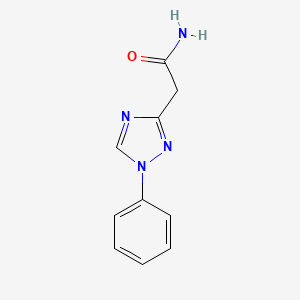
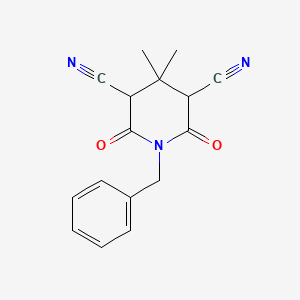
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
